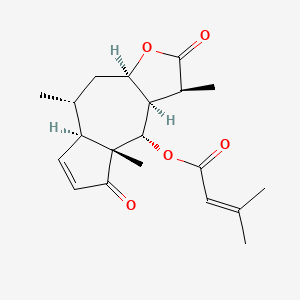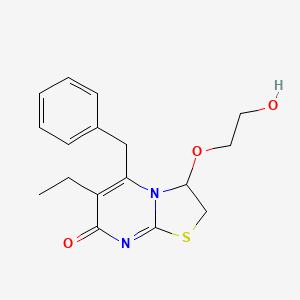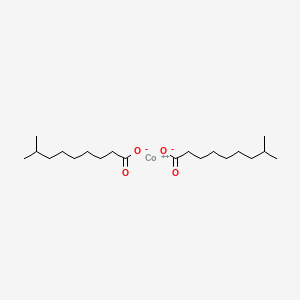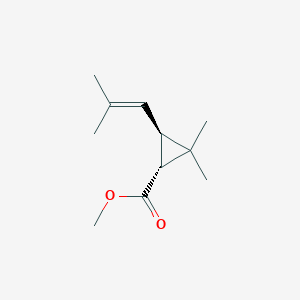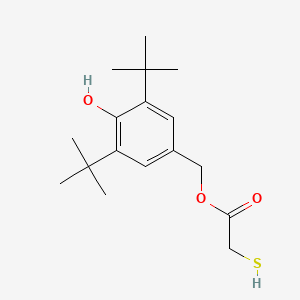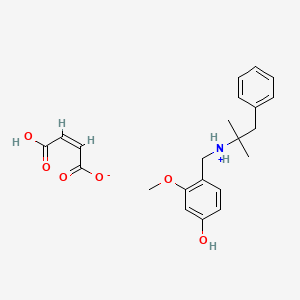
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylphenethylamine group, a methoxy group, and a cresol moiety, all of which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of Dimethylphenethylamine: This step involves the alkylation of phenethylamine with dimethyl groups under controlled conditions.
Coupling with Cresol: The final step involves coupling the dimethylphenethylamine and methoxy groups with p-cresol, followed by maleation to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
alpha,alpha-Dimethylphenethylamine (Phentermine): Known for its appetite suppressant properties.
N,alpha-Dimethylphenethylamine (Methamphetamine): A potent central nervous system stimulant.
N,alpha-Diethylphenethylamine: A close chemical analog of methamphetamine with potential cognitive enhancement properties.
Uniqueness
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68397-90-0 |
|---|---|
Molekularformel |
C22H27NO6 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(4-hydroxy-2-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-18(2,12-14-7-5-4-6-8-14)19-13-15-9-10-16(20)11-17(15)21-3;5-3(6)1-2-4(7)8/h4-11,19-20H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
NGLXIXSGVRXUFQ-BTJKTKAUSA-N |
Isomerische SMILES |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C=C(C=C2)O)OC.C(=C\C(=O)[O-])\C(=O)O |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C=C(C=C2)O)OC.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


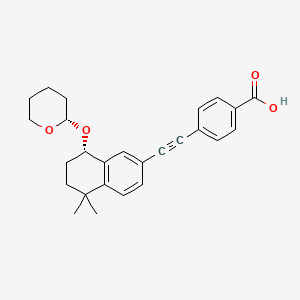
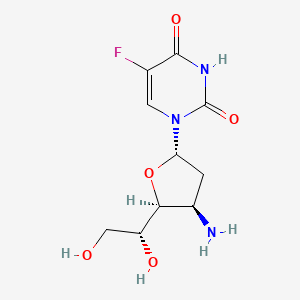
![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
